Dibrompropamidine isetionate is a chemical compound primarily recognized for its applications in the pharmaceutical industry, particularly as an antimicrobial agent. It is classified under the category of bis-benzimidamides, which are known for their broad-spectrum antibacterial properties. The compound is characterized by the presence of bromine substituents on the aromatic rings, enhancing its reactivity and biological activity.
Dibrompropamidine isetionate can be sourced through various chemical suppliers and is often produced in pharmaceutical laboratories. Its synthesis is critical for ensuring purity and efficacy in its applications.
Dibrompropamidine isetionate falls under the category of antimicrobial agents, specifically within the class of antiseptics. It is utilized in formulations aimed at treating bacterial infections, particularly those affecting the skin and mucous membranes.
The synthesis of dibrompropamidine involves several key steps:
The synthesis process must account for factors such as solvent choice, temperature control, and reaction time to minimize impurities and maximize yield. The use of high-performance liquid chromatography (HPLC) is essential for analyzing the purity of the final product.
Dibrompropamidine has a complex molecular structure characterized by:
The molecular formula of dibrompropamidine is CHBrNO, with a molecular weight of approximately 392.06 g/mol. Its structural representation includes multiple functional groups that contribute to its biological activity.
Dibrompropamidine isetionate primarily undergoes substitution reactions due to its bromine substituents. These reactions can be categorized into:
The specific conditions for these reactions, including temperature and solvent choice, significantly influence the products formed. For instance, nucleophilic substitution can yield hydroxy derivatives, while electrophilic substitution can lead to nitro derivatives.
The mechanism of action of dibrompropamidine involves its interaction with bacterial cell membranes:
Data from studies indicate that dibrompropamidine exhibits significant antibacterial activity against a range of gram-positive and gram-negative bacteria.
Relevant data from analytical methods confirm these properties, ensuring that formulations containing dibrompropamidine meet safety and efficacy standards.
Dibrompropamidine isetionate finds several scientific uses:
Dibrompropamidine (chemical formula: C17H18Br2N4O2) is an aromatic diamidine antiseptic agent characterized by two brominated benzene rings connected via a propane-1,3-diylbis(oxy) linker. Each benzene ring features a carboximidamide functional group, which is critical for its antimicrobial activity [1] [2]. The compound typically appears as a white, odorless crystalline powder and exhibits distinct solubility properties: freely soluble in water and glycerol, sparingly soluble in ethanol, and insoluble in nonpolar solvents like chloroform [1] [5].
Clinically, it is formulated as dibrompropamidine isethionate (CAS: 614-87-9), a salt enhancing its stability and aqueous solubility. This formulation is prioritized for topical ophthalmic applications, including eyedrops and ointments targeting minor eye and eyelid infections (e.g., conjunctivitis and blepharitis). Well-established brands such as Brolene (Aventis Pharma), Golden Eye (Typharm Ltd), and Brulidine (Manx Healthcare) commercialize it in the UK [1] . The compound falls under WHO ATC classifications D08AC01 (disinfectant) and S01AX14 (ophthalmic anti-infective) [2].
Table 1: Key Chemical Identifiers of Dibrompropamidine
Property | Value |
---|---|
IUPAC Name | 4,4′-[Propane-1,3-diylbis(oxy)]bis(3-bromobenzene-1-carboximidamide) |
Molecular Weight | 470.16 g/mol (free base); 596.3 g/mol (isethionate salt) |
CAS (Free Base) | 496-00-4 |
CAS (Isethionate Salt) | 614-87-9 |
Molecular Formula (Salt) | C19H24Br2N4O6S |
Key Synonyms | Brolene, Brulidine, dibromopropamidine isethionate |
Dibrompropamidine emerged during the mid-20th century amid intensified research into cationic antiseptics, particularly derivatives of propamidine. Its development aligned with efforts to enhance the efficacy of earlier amidine compounds by incorporating halogen atoms to broaden antimicrobial spectra [1] [5]. The isethionate salt formulation (developed circa 1950s–1960s) addressed limitations in solubility and stability, facilitating topical delivery .
Initial applications centered on ocular infections due to its favorable safety profile for mucous membranes. By the 1970s, it was established in the UK market under brand names like Brolene, reflecting clinical adoption for community-acquired eye infections [5]. The compound’s synthesis involves bromination of propamidine precursors followed by salt formation with isethionic acid—a process refined to achieve high-purity (>98%) pharmaceutical grades [6] [7].
Dibrompropamidine isethionate demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Pseudomonas aeruginosa), fungi, and certain viruses [4] [7]. Its mechanism involves disruption of microbial cell membranes, leading to leakage of cellular contents and inhibition of nucleic acid synthesis. Research indicates it maintains efficacy in organic-rich environments (e.g., pus), enhancing its utility in infected wounds [4] [7]. Unlike antibiotics, it exhibits a lower propensity for resistance development, making it a resilient option against drug-resistant strains [7].
Table 2: Antimicrobial Activity Profile
Pathogen Type | Examples | Research Findings |
---|---|---|
Gram-positive Bacteria | Staphylococcus aureus | Bactericidal activity even against methicillin-resistant strains (MRSA) [7] |
Gram-negative Bacteria | Pseudomonas aeruginosa | Moderate efficacy; enhanced in combination therapies [4] |
Fungi | Candida spp. | Fungistatic effects observed in vitro [7] |
Viruses | Herpes simplex (preliminary) | Early studies show virucidal potential; requires further validation [7] |
Beyond ophthalmic formulations, dibrompropamidine isethionate serves as a disinfectant in medical devices and a preservative in cosmetics and topical pharmaceuticals. Its stability in diverse formulations (creams, solutions) supports use in wound care and dermatology [6]. Industrially, high-purity grades (98–99%) dominate production, driven by stringent regulatory standards for topical products [6] [8]. Innovations like microencapsulation aim to enhance its delivery and reduce irritancy [6].
The global market for dibrompropamidine isethionate, valued at $120 million in 2023, is projected to reach $200 million by 2033 (CAGR: 6.9%) [8]. Growth is fueled by rising skin infections, antibiotic resistance, and expansion in emerging markets (e.g., Asia-Pacific) [6] [8]. Current research explores novel applications:
Table 3: Global Market Analysis (2023–2033)
Region | 2023 Market Share (%) | Projected Growth | Key Drivers |
---|---|---|---|
North America | 35% | Steady (5.2% CAGR) | Established healthcare infrastructure |
Europe | 30% | Moderate (4.8% CAGR) | Stringent quality standards |
Asia-Pacific | 20% | High (8.5% CAGR) | Rising healthcare access, bacterial resistance |
Rest of World | 15% | Emerging | Increasing hygiene awareness |
The compound’s enduring relevance underscores its role as a model for non-antibiotic antimicrobial development, particularly amid escalating resistance concerns [4] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7